Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
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Overview
Description
Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H6Cl2FNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2,4-dichloro-5-fluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Ethyl 2,4-dichloro-5-fluoro-3-aminobenzoate.
Hydrolysis: 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of electron-withdrawing groups like nitro, chloro, and fluoro can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 2,4-dichloro-5-fluorobenzoate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 2,4-dichloro-3-nitrobenzoate:
Ethyl 2,4-difluoro-5-nitrobenzoate: Contains two fluoro groups, which may enhance its biological activity.
Uniqueness: Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is unique due to the combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FNO4/c1-2-17-9(14)4-3-5(12)7(11)8(6(4)10)13(15)16/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTCFYALVNMVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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